molecular formula C19H21FN2O2 B243550 N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide

カタログ番号 B243550
分子量: 328.4 g/mol
InChIキー: VSTSEZAICJDSFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide, also known as FPBM, is a novel compound that has gained significant attention in scientific research for its potential therapeutic applications. FPBM belongs to the class of benzamides and is structurally similar to other compounds such as sulpiride and amisulpride.

作用機序

The mechanism of action of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is not fully understood. However, it is known that N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide acts as a dopamine D2 receptor antagonist. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, motivation, and reward. By blocking the dopamine D2 receptor, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide reduces the activity of dopamine in the brain, leading to a decrease in motor activity and an improvement in symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has been shown to have several biochemical and physiological effects. In animal models, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has been shown to improve motor function, reduce dyskinesia, and increase dopamine turnover in the striatum. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has also been shown to reduce the release of glutamate, a neurotransmitter that plays a key role in the development of Parkinson's disease.

実験室実験の利点と制限

One of the major advantages of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is its high selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of dopamine in various diseases. However, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has some limitations for lab experiments. For example, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has a short half-life and is rapidly metabolized in the body, making it difficult to maintain a stable concentration in the bloodstream. Additionally, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is not readily available commercially, which can make it difficult to obtain for lab experiments.

将来の方向性

There are several future directions for research on N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide. One area of research is the development of more stable analogs of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide that have a longer half-life and are more readily available. Another area of research is the development of more selective dopamine D2 receptor antagonists that can be used to study the role of dopamine in various diseases. Finally, there is a need for more studies to investigate the potential therapeutic applications of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide in various diseases, including Parkinson's disease, schizophrenia, depression, and anxiety disorders.
Conclusion:
In conclusion, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is a novel compound that has gained significant attention in scientific research for its potential therapeutic applications in various diseases. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide acts as a dopamine D2 receptor antagonist and has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has several advantages for lab experiments, including its high selectivity for the dopamine D2 receptor. However, N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide also has some limitations, including its short half-life and limited availability. Future research on N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide should focus on the development of more stable analogs, more selective dopamine D2 receptor antagonists, and investigations of its potential therapeutic applications in various diseases.

合成法

The synthesis of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is a complex process that involves several steps. The first step is the reaction between 3-fluoro-4-nitroaniline and piperidine in the presence of a catalyst to form 3-fluoro-4-(piperidin-1-yl)aniline. The second step is the reaction between 3-fluoro-4-(piperidin-1-yl)aniline and 3-methoxybenzoyl chloride in the presence of a base to form N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide. The overall yield of the synthesis process is approximately 50%.

科学的研究の応用

N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major applications of N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is in the treatment of Parkinson's disease. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide acts as a dopamine D2 receptor antagonist and has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has also been studied for its potential in the treatment of schizophrenia, depression, and anxiety disorders.

特性

分子式

C19H21FN2O2

分子量

328.4 g/mol

IUPAC名

N-(3-fluoro-4-piperidin-1-ylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C19H21FN2O2/c1-24-16-7-5-6-14(12-16)19(23)21-15-8-9-18(17(20)13-15)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23)

InChIキー

VSTSEZAICJDSFV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)F

正規SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。